7-(Piperidin-4-yl)-1H-indole

Description

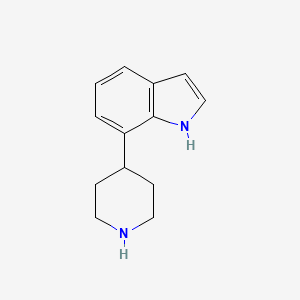

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

7-piperidin-4-yl-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-2-11-6-9-15-13(11)12(3-1)10-4-7-14-8-5-10/h1-3,6,9-10,14-15H,4-5,7-8H2 |

InChI Key |

IJZGMCFCBMRPJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC3=C2NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Synthetic Strategies for 7 Piperidin 4 Yl 1h Indole

Retrosynthetic Analysis of the 7-(Piperidin-4-yl)-1H-indole Core Structure

A retrosynthetic approach to this compound reveals several key disconnections. The primary disconnection is at the C7-C4' bond between the indole (B1671886) and piperidine (B6355638) rings. This bond can be formed through various coupling reactions, suggesting precursors such as a 7-haloindole and a suitable piperidine derivative, or a 7-borylated indole and a piperidine derivative. Another strategy involves the formation of the indole ring as a final step, starting from a precursor already containing the piperidine moiety attached to a substituted benzene (B151609) ring. This latter approach often utilizes classical indole syntheses like the Fischer or Bartoli methods. organic-chemistry.orgrsc.org

Convergent and Linear Synthesis Pathways for this compound

Both convergent and linear synthetic pathways are employed in the synthesis of this compound and its derivatives.

A convergent synthesis involves the separate preparation of the indole and piperidine fragments, which are then coupled in a later step. beilstein-journals.org This approach is often favored for its efficiency and flexibility, allowing for the independent modification of each heterocyclic unit before their union. For instance, a protected 7-haloindole can be coupled with a protected piperidine derivative. mdpi.com

A linear synthesis , in contrast, builds the molecule in a step-by-step fashion, starting from a simpler precursor. An example would be starting with a substituted aniline, introducing the piperidine moiety, and then constructing the indole ring. While potentially longer, this method can be advantageous for controlling specific stereochemical outcomes.

Regioselective Functionalization of the Indole Nucleus

Achieving functionalization at the C7 position of the indole ring is a significant challenge due to the inherent reactivity of other positions, particularly C3 and C2. nih.gov Several strategies have been developed to overcome this hurdle:

Directing Groups: The use of directing groups on the indole nitrogen is a common and effective method. acs.org Bulky and electron-withdrawing groups can sterically hinder other positions and electronically favor C7 functionalization. nih.gov For example, the N-P(O)tBu2 group has been shown to direct arylation to the C7 position using palladium catalysts. acs.org Similarly, the N-pivaloyl group can facilitate C7 functionalization. nih.gov

Indoline (B122111) Reduction-Oxidation: An alternative route involves the reduction of the indole to an indoline. nih.gov The C7 position of the indoline can then be functionalized, followed by re-oxidation to the indole. nih.govepo.org

Metal-Catalyzed C-H Activation: Recent advances in transition-metal catalysis have enabled the direct C-H functionalization of indoles. nih.govnottingham.ac.uk Rhodium-catalyzed reactions, for instance, have been developed for the regioselective C7-alkenylation and alkylation of indoles. nih.govnottingham.ac.uk Zirconium complexes have also been used to mediate the C7-alkylation of N-alkylindoles. researchgate.net

| Method | Key Features | Catalyst/Reagent |

| Directing Group | Employs a group on the indole nitrogen to direct functionalization to C7. | N-P(O)tBu2, N-pivaloyl |

| Indoline Reduction-Oxidation | Reduces indole to indoline for C7 functionalization, followed by re-oxidation. | Various reducing and oxidizing agents |

| C-H Activation | Directly functionalizes the C-H bond at C7. | Rhodium or Zirconium catalysts |

Introduction and Manipulation of the Piperidine Moiety

The piperidine ring can be introduced in various forms, often requiring protection of the nitrogen atom to prevent side reactions during subsequent synthetic steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The introduction of the piperidine moiety can be achieved through several methods:

Nucleophilic Substitution: A piperidine derivative can act as a nucleophile, displacing a leaving group on a functionalized indole.

Reductive Amination: A piperidone can be reacted with a 7-aminoindole derivative, followed by reduction to form the piperidine ring.

Cyclization Reactions: Intramolecular cyclization strategies can be employed to form the piperidine ring from an acyclic precursor already attached to the indole core. mdpi.com

Advanced Coupling Reactions for Indole-Piperidine Linkage

The crucial bond formation between the indole and piperidine rings often relies on advanced cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester derivative of one heterocyclic ring with a halide or triflate of the other, catalyzed by a palladium complex.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, directly coupling an amine (the piperidine nitrogen) with an aryl halide (a 7-haloindole). acs.orgmdpi.com

Heck Coupling: This reaction can be used to form a carbon-carbon bond between the indole and a piperidine precursor containing a vinyl group. researchgate.net

| Coupling Reaction | Reactants | Catalyst |

| Suzuki Coupling | Boronic acid/ester and halide/triflate | Palladium complex |

| Buchwald-Hartwig Amination | Amine and aryl halide | Palladium complex |

| Heck Coupling | Alkene and aryl halide | Palladium complex |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact and improve efficiency. openmedicinalchemistryjournal.comresearchgate.nettandfonline.comtandfonline.com Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. openmedicinalchemistryjournal.comacs.org

Catalyst-Free Reactions: Developing synthetic methods that proceed without the need for a catalyst, reducing waste and cost. openmedicinalchemistryjournal.comacs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. tandfonline.comtandfonline.com

Multicomponent Reactions: Designing reactions where multiple starting materials are combined in a single step to form the final product, increasing atom economy and reducing the number of synthetic steps. researchgate.netacs.org

Stereochemical Control and Enantioselective Synthesis Approaches

For derivatives of this compound that contain chiral centers, controlling the stereochemistry is crucial. Enantioselective synthesis aims to produce a single enantiomer of the target molecule.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of a reaction. nih.gov The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis: Using a chiral catalyst can induce enantioselectivity in a reaction. This is a highly efficient approach as a small amount of the chiral catalyst can produce a large amount of the desired enantiomer. chemrxiv.org

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material, such as an amino acid, can be an effective strategy for synthesizing chiral indole alkaloids. researchgate.net

Parallel Synthesis and Combinatorial Libraries of this compound Analogues

The generation of chemical libraries around a core scaffold is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR) for lead discovery and optimization. For the 3-(piperidin-4-yl)-1H-indole chemotype, which has shown potential in areas such as antimalarial drug discovery, parallel synthesis strategies are employed to create diverse libraries of analogues. mdpi.commdpi.commalariaworld.org This approach typically involves the synthesis of a key common intermediate, which is then systematically functionalized using a variety of building blocks.

The central intermediate for these libraries is 3-(piperidin-4-yl)-1H-indole. mdpi.commalariaworld.org Its synthesis is often achieved through a multi-step sequence starting from indole and a protected piperidone derivative. A common route involves the condensation of indole with N-benzyl-4-piperidone, often in the presence of a base like potassium hydroxide (B78521) (KOH). mdpi.commalariaworld.org This reaction is followed by the reduction of the resulting enamine and subsequent debenzylation to yield the unprotected piperidine ring of the core scaffold. mdpi.com

With the 3-(piperidin-4-yl)-1H-indole intermediate in hand, combinatorial libraries are constructed by diversifying the piperidine nitrogen. This secondary amine serves as a versatile handle for introducing a wide array of chemical moieties through standard, high-throughput-compatible reactions. The two primary methods for this diversification are reductive amination and acylation. mdpi.com

Reductive Amination: This method involves reacting the secondary amine of the core intermediate with a diverse set of aldehydes or ketones. The resulting iminium ion is then reduced in situ to form a new tertiary amine, effectively attaching a new substituent to the piperidine nitrogen. mdpi.com

Acylation: This strategy involves coupling the amine intermediate with various acylating agents, such as acyl chlorides or carboxylic acids, to form amide derivatives. mdpi.com This introduces a different type of linkage and functionality compared to reductive amination.

These parallel synthesis efforts allow for the systematic modification of the substituent on the piperidine ring, enabling researchers to probe the effects of size, electronics, and functionality on biological activity. For instance, libraries of these analogues have been screened for activity against Plasmodium falciparum, the parasite responsible for malaria, identifying novel antimalarial chemotypes. mdpi.commalariaworld.org

The following table illustrates the combinatorial approach to generating a library from the 3-(piperidin-4-yl)-1H-indole scaffold.

| Core Scaffold | Diversification Reaction | Example R-Group Precursor | Resulting Analogue Structure |

|---|---|---|---|

| Reductive Amination | Benzaldehyde |  |

| Acylation | Benzoyl Chloride |  |

Molecular Interactions and in Vitro Biological Activity Profiles of 7 Piperidin 4 Yl 1h Indole

In Vitro Receptor Binding Affinity and Selectivity Studies

Comprehensive searches of scientific literature did not yield specific in vitro receptor binding affinity data for the compound 7-(Piperidin-4-yl)-1H-indole. The following subsections detail the lack of available information for specific receptor systems.

No specific data from in vitro binding assays detailing the affinity (e.g., Ki or IC50 values) of this compound for any serotonin (B10506) receptor subtypes, including 5-HT6 and 5-HT2A, were identified in the reviewed literature. While some indole (B1671886) derivatives are known to interact with serotonin receptors, specific findings for the 7-(piperidin-4-yl) substituted indole are not publicly available.

There is currently a lack of published research detailing the in vitro binding profile of this compound at dopaminergic receptors. Consequently, no affinity or selectivity data for this compound at D1, D2, or other dopamine (B1211576) receptor subtypes can be provided at this time.

No information was found regarding the interaction of this compound with other significant neurotransmitter receptor systems, such as adrenergic, histaminergic, cholinergic, or opioid receptors. While studies on other isomers, such as 3-(piperidin-4-yl)-1H-indoles, have been conducted in the context of opioid receptors, this data is not directly transferable to the 7-substituted isomer.

Dopaminergic Receptor Interactions

Enzymatic Modulation and Inhibition Kinetics in vitro

A thorough review of available scientific literature yielded no data on the in vitro effects of this compound on the activity of any enzymes. Therefore, information regarding its potential as an enzyme inhibitor or modulator, including any kinetic data, is not available.

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Signaling Pathways in vitro

There is no available research that has investigated the modulatory effects of this compound on any ion channels. Furthermore, no studies detailing its impact on G-protein coupled receptor (GPCR) signaling pathways have been published.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No structure-activity relationship (SAR) studies have been published that specifically focus on derivatives of the this compound scaffold. While SAR studies for other isomers, such as 3-(piperidin-4-yl)-1H-indoles, exist and indicate that the core structure can be sensitive to modifications, these findings cannot be directly extrapolated to the 7-substituted series. ijpsr.com Research on derivatives of the title compound is required to elucidate its SAR.

Effects of Substituent Variations on Indole Nitrogen and Carbon Positions

Modifications to the indole nucleus, both on the nitrogen atom and the carbon framework, have profound effects on the biological activity of this compound derivatives.

The indole nitrogen is often a key interaction point. In a series of inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), the unsubstituted indole nitrogen was found to be crucial for activity, likely participating in hydrogen bonding with the hinge backbone of the enzyme's ATP binding site. mdpi.com Consequently, methylation of the indole nitrogen resulted in an inactive compound. mdpi.com Conversely, for other targets, N-substitution is tolerated or even beneficial. For instance, N-benzyl substitution on certain indole structures is well-tolerated for AMPK activation. mdpi.com In the context of nociceptin (B549756) opioid receptor (NOP) ligands, the indole nitrogen is typically attached to the piperidine (B6355638) ring, and its substitution is a core part of the structure. nih.gov However, attempts to alkylate the indole N-atom of certain 2-methyl-1H-indole-3-carboxylate precursors proved difficult, presumably due to deactivation by the 3-carboxylate group and steric hindrance. acs.orgnih.gov

Substitutions on the carbon atoms of the indole ring are instrumental in defining potency and selectivity.

C2 and C3 Positions: The relative positioning of substituents at the C2 and C3 positions significantly influences functional activity. In one study on NOP receptor ligands, moving a substituent from the 3-position to the 2-position converted partial agonists into full agonists with higher binding affinities. nih.gov Specifically, a 2-hydroxymethyl indole was a potent NOP full agonist, while its 3-hydroxymethyl regioisomer was only a partial agonist. nih.gov For cannabinoid type 1 (CB1) receptor allosteric modulators, the presence of a linear alkyl group at the C3 position is considered instrumental, with the length of the chain having a profound influence on activity. acs.orgacs.org The C2 position is also critical, with an amide functionality being essential for the allosteric effects. acs.orgacs.org

C5 Position: An electron-withdrawing group at the C5 position of the indole ring can be a critical requirement for activity. acs.orgacs.org For example, in a series of CB1 allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency. nih.gov

Other Positions: The position of a carboxylic acid group on the indole ring significantly impacts inhibitory activity against targets like IGF1RK. Derivatives with the carboxylic acid at the 6- or 7-position showed varied potency. biorxiv.org

The following table presents data on how substitutions on the indole ring of a related scaffold, 1-[4-(5-cyano-1H-indol-3-yl)-butyl]-piperidin-4-yl-amide, affect its inhibitory concentration (IC50) against IGF1RK. biorxiv.org

| Compound Name | Indole Ring Substituent | IC50 (µM) |

|---|---|---|

| 1H-Indole-6-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]-piperidin-4-yl-amide | 6-Carboxylic acid | 10 |

| 1H-Indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl) butyl]-piperidin-4-yl-amide | 7-Carboxylic acid | 2.5 |

| 1H-Indole-4-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]-piperidin-4-yl-amide | 4-Carboxylic acid | 6 |

| 1-Methyl-1H-indole-4-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]- piperidin-4-yl-amide | 4-Carboxylic acid, N1-Methyl | 2.7 |

| 3-Cyano-1H-indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]- piperidin-4-yl-amide | 7-Carboxylic acid, 3-Cyano | 0.4 |

| 3-Cyano-5-fluoro-1H-indole-7-carboxylic acid 1-[4-(5-cyano-1H-indol-3-yl)-butyl]- piperidin-4-yl-amide | 7-Carboxylic acid, 3-Cyano, 5-Fluoro | 0.2 |

Impact of Piperidine Ring Modifications and N-Substitutions on Activity

The piperidine moiety is a versatile heterocyclic ring that plays a crucial role in the biological activity of this compound class. acs.org Modifications to the ring itself or to its nitrogen atom can drastically alter potency and cellular activity.

Replacing the piperidine ring with other cyclic amines or modifying its structure can lead to significant changes in activity. For CB1 receptor modulators, ring-opened dialkylamino analogs showed sensitivity to the length of the alkyl substituent, with activity increasing from methyl to ethyl and then declining with propyl groups. nih.gov In this series, diethylamino analogs were generally more potent than the corresponding piperidinyl compounds. nih.gov The replacement of a piperidine ring with a cyclohexanamine group in a series of MAO-B inhibitors resulted in a significant reduction in activity. acs.org

N-Substitutions on the piperidine ring are a common strategy for optimizing drug candidates. In the development of EZH2 inhibitors, derivatizing the piperidine nitrogen of a lead compound into various amides, ureas, and carbamates yielded biochemically potent analogues. nih.gov However, these substitutions often led to a loss in cellular potency compared to the parent compound. nih.gov For example, introducing an isobutyl amide, isopropyl carbamate, or N-methyl urea (B33335) resulted in a 5-fold, 2-fold, and 11-fold loss in cellular potency, respectively. acs.orgnih.gov

A successful strategy to improve cellular potency involved the introduction of fluorine atoms to the N-substituent. acs.orgnih.gov It was found that adding fluorine atoms to the β-carbon of an ethyl group attached to the piperidine nitrogen was optimal for reducing the basicity of the piperidine and increasing cellular potency. acs.orgnih.gov The difluoroethyl and trifluoroethyl piperidine analogues showed comparable and potent activity. acs.orgnih.gov

The table below summarizes the structure-activity relationships of various N-substitutions on the piperidine ring for a class of EZH2 inhibitors. acs.orgnih.gov

| Compound/Substituent | Piperidine N-Substituent | EZH2 IC50 (nM) | Cellular EC50 (µM) |

|---|---|---|---|

| N-H Piperidine (Parent) | -H | 2.5 | 0.500 |

| Isobutyl amide | -C(O)CH(CH₃)₂ | 1.1 | 2.6 |

| Isopropyl carbamate | -C(O)OCH(CH₃)₂ | 0.5 | 1.1 |

| N-Me-urea | -C(O)NHCH₃ | 3.5 | 5.7 |

| Difluoroethyl | -CH₂CHF₂ | 0.7 | 0.039 |

| Trifluoroethyl | -CH₂CF₃ | 2.0 | 0.032 |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the indole and piperidine rings, as well as the conformation of any linkers and substituents, dictates how the molecule fits into its target binding site.

Conformational analysis of related pyrazole-based CB1 receptor antagonists identified four distinct low-energy conformations around the C3 substituent, designated Tg, Ts, Cg, and Cs. nih.gov The energetic stability of these conformers differed depending on whether the piperidine nitrogen was protonated, with the Ts conformer being the most stable for the protonated form. nih.gov Such studies suggest that specific conformers possess the ideal spatial orientation and electrostatic properties to bind effectively to the receptor. nih.gov

In the development of antivirals for neurotropic alphavirus infection, conformationally restricted analogues were synthesized to identify the most bioactive conformation. nih.gov Replacing a flexible carboxamide linker between the piperidine and a pyridine (B92270) ring with conformationally locked E or Z olefins helped to probe the preferred rotameric state for biological activity. nih.gov This approach is invaluable when the precise molecular target is unknown, as it helps to build a three-dimensional pharmacophore model. nih.gov

Molecular modeling studies provide further insight into the correlation between conformation and activity. Docking of 2-substituted N-piperidinyl indoles into the NOP receptor showed that the protonated piperidine nitrogen forms a key ionic interaction with an aspartate residue (Asp130). nih.gov This interaction positions the rest of the molecule within the binding pocket. Molecular modeling also revealed that a 2-substituted indole could adopt a different binding orientation compared to a 3-substituted one, allowing the 2-substituent to form a hydrogen bond with polar amino acids on a different transmembrane helix (TM7) of the receptor. nih.gov This difference in binding pose and interaction potential was proposed to explain why 2-substituted analogues act as full agonists, while 3-substituted analogues are only partial agonists. nih.gov

Mechanistic Investigations of 7 Piperidin 4 Yl 1h Indole at a Molecular Level

Elucidation of Molecular Targets and Ligand-Binding Sites

The molecular targets of 7-(Piperidin-4-yl)-1H-indole and its close analogs are diverse, reflecting the versatility of the indole (B1671886) and piperidine (B6355638) scaffolds in interacting with various protein families. Research into structurally related compounds suggests that key targets include serotonin (B10506) receptors, the tumor suppressor protein p53, and potentially other receptors where the indole-piperidine framework can establish effective binding interactions.

Furthermore, the indole and piperidine moieties are well-established pharmacophores for serotonin receptors. Numerous studies on related indole-piperidine derivatives have demonstrated high affinity for various 5-HT receptor subtypes. For instance, analogs with the piperidinyl group at the 3-position of the indole ring show significant affinity for 5-HT₁A and 5-HT₂A receptors. vulcanchem.com The indole nitrogen and the piperidine nitrogen are proposed to form hydrogen bonds with key residues such as Asp116 and Phe339 within the 5-HT₁A binding pocket. vulcanchem.com While direct binding data for the 7-substituted isomer is not as prevalent, the structural similarities strongly suggest that this compound would also engage with serotonin receptors. The position of the piperidinyl group on the indole ring can influence selectivity and affinity for different 5-HT subtypes. nih.gov

Derivatives of this scaffold have also been investigated as ligands for the nociceptin (B549756) opioid peptide (NOP) receptor. In these cases, substitutions on the indole ring and the piperidine nitrogen are critical for modulating affinity and efficacy. nih.gov Molecular docking studies of these analogs into homology models of the NOP receptor have helped to rationalize the observed structure-activity relationships, highlighting the importance of specific interactions within the receptor's binding pocket. nih.gov

| Compound | Molecular Target | Key Binding Site Interactions |

| 7-ethyl-3-(piperidin-4-yl)-1H-indole | p53 cancer mutant Y220C | Binds in a surface crevice, with the indole and ethyl groups in a hydrophobic pocket. rcsb.org |

| (R)-3-(piperidin-4-yl)-1H-indole analogs | Serotonin Receptors (5-HT₁A/2A) | Indole NH and piperidine nitrogen engage in hydrogen bonding with Asp116 and Phe339. vulcanchem.com |

| 2-substituted N-piperidinyl indoles | Nociceptin Opioid Peptide (NOP) Receptor | Specific interactions within the receptor's binding pocket, with the substitution pattern influencing affinity. nih.gov |

Allosteric Modulation versus Orthosteric Binding Mechanisms

The binding mechanism of a ligand, whether it binds to the primary (orthosteric) site or a secondary (allosteric) site, is a critical determinant of its pharmacological effect. For the this compound scaffold, evidence from related compounds points towards the potential for both types of interactions, largely dependent on the specific receptor and the substitutions on the core molecule.

Orthosteric binding is the most common mechanism for ligands that mimic endogenous signaling molecules. For serotonin receptors, it is highly probable that this compound acts as an orthosteric ligand, competing with serotonin for the same binding site. This is supported by extensive research on indole-based serotonin receptor ligands, where the indole ring often mimics the indole nucleus of serotonin itself. mdpi.com

Conversely, derivatives of the indole-piperidine scaffold have been identified as allosteric modulators of other receptors, notably the cannabinoid receptor 1 (CB1). nih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric binding site, inducing a conformational change in the receptor that can enhance or diminish the effect of the endogenous ligand. nih.gov For instance, indole-2-carboxamides bearing the N-phenethyl-piperidine moiety have been shown to be potent allosteric modulators of the CB1 receptor. nih.gov While these are more complex derivatives, it highlights the capacity of the indole-piperidine structure to engage in allosteric interactions.

Similarly, allosteric inhibitors of the insulin-like growth factor-I receptor (IGF-1R) have been developed based on an indole-butyl-piperidine core structure. biorxiv.org X-ray crystallography of these compounds bound to IGF-1R confirmed their binding to an allosteric site, providing a structural basis for their unique mode of action. biorxiv.org

The determination of whether this compound itself acts as an orthosteric or allosteric ligand at a specific target would require dedicated experimental validation, such as radioligand binding assays in the presence and absence of the orthosteric ligand and functional assays to detect modulation of the endogenous agonist's effect.

Downstream Signaling Pathway Analysis and Functional Assays in vitro

The interaction of this compound with its molecular targets initiates a cascade of intracellular signaling events. The specific pathways modulated depend on the receptor and the nature of the ligand's activity (agonist, antagonist, or inverse agonist).

For G protein-coupled receptors (GPCRs) like the serotonin receptors, a primary downstream signaling event is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com For example, if this compound were to act as an agonist at a Gs-coupled receptor like 5-HT6, it would be expected to increase intracellular cAMP levels. Conversely, as an antagonist, it would block the cAMP increase induced by serotonin. In vitro functional assays, such as cAMP immunoassays, are routinely used to measure these effects in cell lines expressing the target receptor. mdpi.comcardiff.ac.uk

Another critical signaling pathway often modulated by receptor activation is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. osti.gov Ligand binding can lead to the phosphorylation and activation of ERK (pERK), which in turn regulates gene expression and cellular processes like proliferation and differentiation. osti.govnih.gov Studies on compounds that interact with the RAS:SOS complex, for which indole-piperidine structures are relevant, have shown a biphasic effect on ERK phosphorylation, with an increase at lower concentrations and inhibition at higher concentrations. osti.gov

Functional assays to probe these pathways include:

[³⁵S]GTPγS binding assays: These measure the activation of G proteins upon ligand binding to a GPCR, providing an indication of agonistic activity. nih.gov

Luciferase reporter gene assays: These are used to measure the activity of transcription factors that are downstream of specific signaling pathways, such as the cAMP response element (CRE) for the cAMP pathway. researchgate.net

Western blotting: This technique is used to detect the phosphorylation status of key signaling proteins like ERK, providing a direct measure of pathway activation. plos.org

Calcium mobilization assays: For receptors coupled to Gq proteins, ligand binding leads to an increase in intracellular calcium, which can be measured using fluorescent dyes. cardiff.ac.uk

The functional profile of this compound would be determined by its performance in a battery of such in vitro assays for each of its identified molecular targets.

| Assay Type | Downstream Event Measured | Example Application for Related Compounds |

| cAMP Immunoassay | Change in intracellular cAMP levels | Characterizing functional activity at P2Y14 and CB2 receptors. mdpi.comcardiff.ac.uk |

| [³⁵S]GTPγS Binding | G protein activation | Determining agonist/antagonist nature at opioid receptors. nih.gov |

| Western Blot for pERK | Activation of the MAPK/ERK pathway | Investigating signaling from the RAS:SOS complex and anti-microtubule agents. osti.govplos.org |

| Luciferase Reporter Assay | Gene transcription downstream of a signaling pathway | Evaluating H3 receptor antagonism via CRE-driven luciferase. researchgate.net |

Ligand-Induced Receptor Conformation Changes and Activation Mechanisms

The binding of a ligand to its receptor induces conformational changes that are fundamental to the receptor's activation or inactivation. For this compound, understanding these structural dynamics is key to elucidating its mechanism of action.

In the context of GPCRs, agonist binding is known to stabilize an "active" conformation of the receptor, which facilitates its coupling to intracellular G proteins. This often involves the outward movement of transmembrane helices, creating a binding site for the G protein on the intracellular side of the receptor. nih.gov Molecular dynamics simulations of ligands binding to receptors like the serotonin transporter have shown how different interaction patterns can lead to distinct conformational responses in the protein.

For the p53 Y220C mutant, the binding of a this compound analog stabilizes the protein, suggesting a conformational change that counteracts the destabilizing effect of the mutation. rcsb.org X-ray crystallography has revealed that the binding pocket itself can exist in different conformational states, and that a ligand can selectively bind to and stabilize one of these states. rcsb.org This highlights the dynamic nature of the ligand-receptor interaction.

Techniques used to study these conformational changes include:

X-ray crystallography: This provides a static, high-resolution snapshot of the ligand bound to the receptor, revealing the precise atomic interactions and the conformation of the protein. pensoft.net

Molecular dynamics (MD) simulations: These computational methods can simulate the movement of the ligand and receptor over time, providing insights into the dynamic process of binding and the resulting conformational changes. mdpi.com

Spectroscopic techniques: Methods like nuclear magnetic resonance (NMR) and fluorescence resonance energy transfer (FRET) can be used to probe conformational changes in real-time and in a more native-like environment.

The specific conformational changes induced by this compound would depend on the architecture of the binding site of its target protein and the precise network of interactions it forms. These changes are the initial trigger for the downstream signaling events discussed previously, linking the initial binding event to the ultimate cellular response.

Computational Chemistry and Chemoinformatics in 7 Piperidin 4 Yl 1h Indole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 7-(Piperidin-4-yl)-1H-indole. tandfonline.comrsc.org These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions with biological targets. rsc.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE_gap) is a crucial indicator of the molecule's chemical stability and reactivity. frontiersin.org A smaller energy gap generally suggests higher reactivity.

For indole (B1671886) derivatives, these calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications. smolecule.com For instance, analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). tandfonline.comresearchgate.net

Research on related indole structures demonstrates that the indole ring itself possesses distinct regions of reactivity. acs.orgresearchgate.net DFT calculations can quantify these differences, providing a theoretical basis for observed chemical behavior and predicting the outcomes of synthetic reactions. rsc.org

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capacity. Important for understanding interactions with electron-deficient sites in a receptor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capacity. Relevant for interactions with electron-rich sites in a receptor. |

| HOMO-LUMO Gap (ΔE_gap) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. frontiersin.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density around the molecule. | Visualizes electron-rich and electron-deficient areas, predicting sites for non-covalent interactions with a biological target. tandfonline.com |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index. | Provide a quantitative measure of the molecule's overall reactivity and stability. frontiersin.orgresearchgate.net |

Molecular Docking Studies with Protein Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netnih.gov This method is crucial for understanding how this compound and its analogs might bind to various receptors and enzymes, providing a rationale for their observed biological activities. nih.govresearchgate.net

The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy using a scoring function. jbcpm.comjmchemsci.com These scores provide an estimate of the binding affinity, helping to rank potential drug candidates. tandfonline.com Docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov

For example, derivatives of this compound have been studied for their interaction with various targets, including serotonin (B10506) receptors and the insulin (B600854) receptor kinase. biorxiv.orgnih.gov Docking studies on similar indole-piperidine scaffolds have shown that the protonatable nitrogen atom in the piperidine (B6355638) ring often forms a crucial salt bridge with acidic residues like aspartic acid in the receptor's binding pocket. nih.govmdpi.com The indole moiety frequently engages in hydrophobic interactions and can penetrate deep into hydrophobic pockets of the receptor. nih.govnih.gov

In a study on allosteric inhibitors of Insulin Receptor Kinase (IRK), a derivative, N-1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl-1H-indole-4-carboxamide, was docked into an allosteric pocket of IRK. biorxiv.org The results showed one indole ring positioned in a shallow hydrophobic region while the other interacted with key loops, stabilizing the inactive conformation of the kinase. biorxiv.org Similarly, docking of indole derivatives into the active site of enzymes like Akt has been used to explain their potential anticancer activity. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes and Conformational Sampling

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.netpensoft.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and stability of the complex. acs.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the simulation and the complex. A stable complex will show a plateau in the RMSD value over time. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or parts of the ligand, highlighting flexible regions of the complex. nih.govresearchgate.net

MD simulations have been successfully applied to study the stability of complexes involving indole-based ligands. For instance, simulations of indole-based benzamides with the estrogen receptor alpha showed the formation of stable protein-ligand complexes over 100-150 nanoseconds. researchgate.netpensoft.net Similarly, MD simulations of indole derivatives with serotonin receptors confirmed the stability of the binding poses predicted by docking. nih.govmdpi.com These simulations can also reveal the importance of water molecules in mediating ligand-receptor interactions. mdpi.com Furthermore, conformational analysis of the free ligand using NMR and computational methods can provide insights into the pre-organization of the molecule for binding. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are ligand-based drug design methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. researchgate.net

To build a QSAR model, a set of molecules with known activities (the training set) is used. nih.gov Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. orientjchem.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. researchgate.netorientjchem.org

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding the synthesis of more potent analogs. ijrpc.com For instance, QSAR studies on indole derivatives have been used to predict their anticancer and antifungal activities. nih.govorientjchem.orgijrpc.com These models can identify the key molecular features that are either beneficial or detrimental to the desired activity, providing a clear roadmap for lead optimization. researchgate.net

Table 2: Common Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic aspects of the molecule. |

| Steric | Molecular volume, surface area, molar refractivity | Describes the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Describes the molecule's lipophilicity, affecting absorption and distribution. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the atomic connectivity and branching of the molecule. |

| 3D Descriptors | 3D-MoRSE, WHIM | Encodes three-dimensional information about the molecular structure. |

Pharmacophore Modeling, Virtual Screening, and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based approach used when the 3D structure of the biological target is unknown or when researchers want to find compounds with different core structures but similar biological activity. nih.govencyclopedia.pubfrontiersin.org A pharmacophore represents the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target and elicit a biological response. nih.gov

A pharmacophore model can be generated by superimposing a set of active molecules and identifying their common features. nih.gov This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. encyclopedia.pubacs.org This approach has been successfully used to identify novel inhibitors for various targets. science.govresearchgate.net

For indole-based compounds, pharmacophore models have been developed to guide the design of new antiviral and anticancer agents. nih.govnih.gov For example, a pharmacophore model for allosteric inhibitors of IGF1R kinase was built using a series of indole butyl amine derivatives, helping to rationalize their potencies. nih.gov The resulting models can be used to filter large chemical libraries, prioritizing a smaller, more manageable set of compounds for experimental testing.

Chemoinformatics Tools for Scaffold Hopping and Lead Optimization

Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information, playing a vital role in lead optimization. researchgate.net One of the key strategies in this area is "scaffold hopping," which involves identifying and replacing the central core structure (scaffold) of a known active compound with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. uniroma1.itbhsai.org

The goal of scaffold hopping is to discover new, patentable chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. uniroma1.itnih.gov Computational tools can facilitate this process by searching databases for alternative scaffolds that can maintain the correct 3D orientation of the essential side chains. researchgate.net

For a lead compound like this compound, chemoinformatics tools can be used to:

Analyze Structure-Activity Relationships (SAR): Identify which parts of the molecule are critical for activity and which can be modified.

Identify Bioisosteres: Suggest replacements for functional groups that are chemically different but have similar biological effects.

Predict ADMET Properties: In silico models can predict properties like solubility, permeability, and potential toxicity, helping to flag problematic compounds early in the discovery process. researchgate.net

Design Libraries: Generate virtual libraries of derivatives for further screening, focusing on the most promising modifications. acs.org

These approaches accelerate the iterative cycle of drug design, synthesis, and testing, ultimately leading to the development of optimized drug candidates. nih.gov

Advanced Research Applications and Potential of the 7 Piperidin 4 Yl 1h Indole Scaffold

Development as Chemical Probes for Neurotransmitter Receptor Research

The 7-(Piperidin-4-yl)-1H-indole scaffold is a key pharmacophore in the design of chemical probes for studying neurotransmitter receptors. These probes are instrumental in elucidating the physiological roles and pharmacological properties of receptors such as serotonin (B10506) (5-HT) and cannabinoid (CB1) receptors.

Derivatives of this scaffold have been synthesized and evaluated for their binding affinity and selectivity towards various neurotransmitter receptors. For instance, certain 3-(piperidin-4-yl)-1H-indole derivatives have been investigated as ligands for the serotonin 5-HT1D receptor. acs.org The strategic incorporation of fluorine into the piperidine (B6355638) ring or the propyl linker of these molecules has been shown to significantly reduce their basicity (pKa), which can lead to improved pharmacokinetic profiles while maintaining high affinity and selectivity for the target receptor. acs.org

Furthermore, analogues of 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have been developed as allosteric modulators of the CB1 receptor. acs.org These compounds, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, can modulate the receptor's response to endogenous ligands. acs.org The indole (B1671886) ring within this scaffold is crucial for affinity to the allosteric site, and modifications at the C3 and C5 positions of the indole can significantly impact both binding and functional activity. acs.org The development of photoaffinity and electrophilic probes based on this scaffold allows for the covalent labeling and mapping of the allosteric binding sites on the CB1 receptor, providing valuable insights into its structure and function. acs.orgfrontiersin.org

Table 1: Examples of this compound Derivatives as Neurotransmitter Receptor Probes

| Compound/Derivative | Target Receptor | Key Research Finding |

|---|---|---|

| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | 5-HT1D Receptor | Fluorination reduces pKa, potentially improving oral absorption while maintaining high affinity and selectivity. acs.org |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide analogues | CB1 Receptor (Allosteric site) | The indole moiety is critical for binding affinity to the allosteric site. acs.org |

| Photoaffinity and electrophilic probes based on the indole-2-carboxamide scaffold | CB1 Receptor (Allosteric site) | Enable covalent labeling and structural mapping of the receptor's allosteric binding sites. acs.org |

| 3-(4-piperidyl)-1H-indole derivatives | Serotonin Transporter (SERT) and 5-HT1A Receptor | Showed high to moderate binding affinity to both targets, acting as dual-action ligands. mdpi.com |

Utility as a Scaffold for Lead Compound Identification in Medicinal Chemistry

The this compound framework is a highly valuable scaffold for the identification of lead compounds in medicinal chemistry due to its presence in numerous biologically active molecules. mdpi.com Its structural features allow for the exploration of chemical space to identify novel therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. mdpi.com

In the field of oncology, derivatives of this scaffold have been investigated for their anticancer properties. For example, some 2-phenyl-1H-indole derivatives have shown potent antitumor effects against various cancer cell lines by inhibiting tubulin polymerization. omicsonline.org The indole nucleus is a key component of many natural and synthetic compounds with anti-cancer activity. rsc.org

The scaffold has also been utilized in the development of agents targeting infectious diseases. A series of 3-piperidin-4-yl-1H-indoles were synthesized and evaluated for their antimalarial activity against both drug-sensitive and resistant strains of Plasmodium falciparum. One particular compound demonstrated lead-like properties with an EC50 value of approximately 3 µM, highlighting the potential of this chemotype for further optimization.

Furthermore, piperidinyl-indole derivatives have been patented as inhibitors of complement factor B, a key component of the alternative pathway of the complement system, which is implicated in various inflammatory and autoimmune diseases. google.com The ability to systematically modify the indole and piperidine rings allows for the fine-tuning of pharmacological properties to identify promising lead candidates for drug development. nih.gov

Table 2: Selected Lead Compounds Based on the Piperidinyl-Indole Scaffold

| Lead Compound Class | Therapeutic Area | Mechanism of Action/Target |

|---|---|---|

| 3-piperidin-4-yl-1H-indoles | Antimalarial | Inhibition of Plasmodium falciparum growth. |

| 2-Phenyl-1H-indole derivatives | Anticancer | Inhibition of tubulin polymerization. omicsonline.org |

| Piperidinyl-indole derivatives | Anti-inflammatory/Autoimmune | Inhibition of complement factor B. google.com |

| 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea analogues | Antiobesity | Allosteric modulation of the CB1 receptor. nih.gov |

Applications in the Design and Synthesis of Agrochemicals

The indole nucleus, a core component of the this compound scaffold, is also relevant in the agricultural sector. dergipark.org.tr While direct applications of the this compound compound itself in agrochemicals are not extensively documented, the broader class of indole derivatives has shown potential in this area.

Indole-based compounds can exhibit a range of biological activities that are relevant to agriculture, including antifungal and antimicrobial properties. rsc.org For instance, certain 2-phenyl indole derivatives have demonstrated antifungal activity against plant pathogens like Candida albicans and Aspergillus fumigatus. omicsonline.org This suggests that the this compound scaffold could serve as a template for the design of novel fungicides.

The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds. The versatility of the indole scaffold allows for the creation of diverse molecular structures with the potential for desired biological activities. dergipark.org.tr

Exploration in Material Science for Functional Organic Materials

The unique electronic and photophysical properties of the indole ring system make the this compound scaffold a candidate for exploration in material science. Indole derivatives are known to be used in the dye and polymer industries. dergipark.org.tr The aromatic nature of the indole core, with its delocalized π-electron system, can impart useful optical and electronic characteristics to materials. mdpi.com

Research into 2-phenylindole, a related structure, highlights its potential in material science applications. omicsonline.org The ability to modify the indole and piperidine rings of the this compound scaffold allows for the tuning of its electronic properties, which could be harnessed for the development of functional organic materials such as organic light-emitting diodes (OLEDs), sensors, or organic semiconductors. While specific studies focusing on the this compound scaffold in material science are not prevalent, the known properties of its constituent parts suggest a promising area for future research.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org The indole scaffold is frequently employed in MCRs to generate libraries of structurally diverse compounds with potential biological activities. dergipark.org.trrsc.org

The this compound structure, with its reactive sites on both the indole and piperidine rings, is well-suited for integration into MCR methodologies. The indole nitrogen and the C3 position are common reaction sites in various MCRs. rsc.org For example, the reaction of indoles with aldehydes and other components can lead to the formation of bis(indolyl)methanes and other complex heterocyclic systems. rsc.org

The use of catalysts such as piperidine itself can facilitate certain MCRs involving indoles, highlighting the synergistic relationship between these structural motifs in synthetic chemistry. dergipark.org.tr The development of one-pot MCRs involving the this compound scaffold could provide an efficient pathway to novel and diverse chemical entities for screening in drug discovery and other applications. mdpi.com

Future Research Directions and Emerging Paradigms in 7 Piperidin 4 Yl 1h Indole Studies

Exploration of Underexplored Biological Targets and Polypharmacology

While derivatives of 7-(Piperidin-4-yl)-1H-indole have been investigated for their effects on established targets such as serotonin (B10506) and dopamine (B1211576) receptors, a vast landscape of other potential biological targets remains underexplored. mdpi.com Future research will likely focus on screening this chemical scaffold against a broader array of receptors, enzymes, and ion channels to uncover novel therapeutic applications. The inherent structural features of the indole (B1671886) and piperidine (B6355638) rings make these compounds amenable to interacting with various biological macromolecules.

The concept of polypharmacology, where a single compound is designed to interact with multiple targets, is a particularly promising avenue for this compound derivatives. This approach is especially relevant for complex multifactorial diseases. For instance, compounds that can simultaneously modulate targets in different neurotransmitter systems could offer enhanced efficacy in treating psychiatric disorders. mdpi.com The development of multi-target-directed ligands (MTDLs) based on the this compound framework is an active area of research. mdpi.com

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound and its analogs has traditionally relied on multi-step procedures. nih.gov A significant future direction lies in the development of more efficient, cost-effective, and environmentally friendly synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of indole derivatives, utilizing methods such as solvent-free reactions and mechanochemistry to reduce waste and energy consumption. medcraveonline.comacs.org

Researchers are exploring one-pot multicomponent reactions and novel catalytic systems to streamline the synthesis of the piperidinyl-indole core. medcraveonline.comresearchgate.net For example, the use of grindstone chemistry, a solvent-free mechanochemical approach, has shown promise for the rapid and efficient synthesis of spiro indole derivatives. medcraveonline.com The development of scalable and sustainable manufacturing processes will be crucial for the translation of promising lead compounds into clinical candidates. google.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mednexus.org These powerful computational tools can be applied to the design and optimization of this compound analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Addressing Stereochemical Challenges in Complex Analogues

The piperidine ring in this compound contains a stereocenter, meaning that it can exist as different stereoisomers. These isomers can exhibit distinct pharmacological properties, with one enantiomer often being more active or having a better safety profile than the other. vulcanchem.com Therefore, controlling the stereochemistry during the synthesis of complex analogs is of paramount importance.

Future research will focus on the development of robust and efficient methods for the asymmetric synthesis of chiral this compound derivatives. researchgate.netrsc.org This includes the use of chiral auxiliaries, catalysts, and enzymatic resolutions to obtain enantiomerically pure compounds. nih.govmdpi.com X-ray crystallography plays a crucial role in determining the absolute configuration of these chiral molecules, providing essential information for understanding their interaction with biological targets.

Integration with Advanced Imaging Techniques for Molecular Mechanism Studies

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is essential for their development as therapeutic agents. Advanced imaging techniques, such as Positron Emission Tomography (PET), offer a non-invasive way to visualize and quantify the distribution and target engagement of these compounds in living systems. nih.gov

By radiolabeling this compound analogs with positron-emitting isotopes like carbon-11 (B1219553) or fluorine-18, researchers can track their uptake and binding to specific targets in the brain and other organs. vulcanchem.com This information is invaluable for confirming target engagement, optimizing dosing regimens, and assessing the potential for off-target effects. The development of novel fluorescent probes based on this scaffold will also enable the study of its interactions with biological targets at a cellular and subcellular level. acs.org

Q & A

Basic: What are the standard synthetic routes for 7-(Piperidin-4-yl)-1H-indole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the piperidinyl group to the indole scaffold. For example, derivatives like 7-(thiophen-3-yl)-1H-indole are synthesized using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) and ligands (e.g., SPhos), with yields varying significantly (5–75%) depending on substituent steric/electronic effects . Key factors affecting yield include:

- Catalyst system : Pd(PPh₃)₄ vs. PdCl₂(dppf) for electron-deficient boronic acids.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Higher temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates.

Basic: Which molecular targets are commonly associated with this compound derivatives, and what assays validate their activity?

This scaffold shows affinity for serotonergic receptors (5-HT₁A) and the serotonin transporter (SERT) , validated via:

- Radioligand binding assays : Competitive displacement of [³H]8-OH-DPAT (5-HT₁A) and [³H]citalopram (SERT) .

- Functional assays : Electrically evoked twitch response in mouse vas deferens (cannabinoid receptor-like activity) .

Structural analogs with 3-(piperidin-4-yl)-1H-indole residues exhibit presynaptic agonism, while 3-(piperidin-3-yl) analogs show postsynaptic effects, highlighting positional sensitivity .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar this compound derivatives?

Contradictions often arise from substituent stereochemistry or assay variability . For example:

- Steric effects : A 4-isopropylcyclohexyl group in cis-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-1H-indole enhances nociceptin receptor binding, whereas trans-isomers show reduced activity .

- Assay conditions : Variations in membrane preparation (synaptosomal vs. transfected cell lines) alter ligand binding kinetics .

Methodological recommendations : - Use orthogonal assays (e.g., SPR, functional cAMP assays) to confirm target engagement.

- Perform molecular dynamics simulations to assess binding pocket compatibility.

Advanced: What strategies improve the pharmacokinetic profile of this compound derivatives, particularly solubility and metabolic stability?

- Salt formation : Converting the free base to hydrochloride salts improves aqueous solubility (e.g., 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one dihydrochloride) .

- Prodrug approaches : Esterification of the piperidine nitrogen enhances blood-brain barrier penetration.

- Crystal engineering : Polymorphic forms (e.g., anhydrous vs. hydrates) alter dissolution rates. For instance, a fused pyrimidine analog with 1-(piperidin-4-yl)-1H-pyrazol-4-amine showed improved stability via co-crystallization with counterions .

Advanced: How does the position of the piperidine ring (e.g., 3- vs. 4-substitution) impact receptor selectivity and functional outcomes?

Replacing 4-piperidinyl with 3-piperidinyl groups in indole derivatives shifts receptor agonism profiles:

- 5-HT₁A : 4-Piperidinyl analogs exhibit higher presynaptic agonism (EC₅₀ = 12 nM) compared to 3-piperidinyl analogs (EC₅₀ = 45 nM) .

- SERT inhibition : 4-Piperidinyl derivatives show 10-fold greater potency due to optimal spatial alignment with the transporter’s hydrophobic pocket .

Design tip : Use docking studies with cryo-EM receptor structures (e.g., 5-HT₁A PDB: 6WGT) to guide substitutions.

Basic: What analytical techniques are critical for characterizing this compound derivatives?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., indole C7 vs. C5 substitution) via coupling patterns in aromatic regions.

- HRMS : Validates molecular formula (e.g., exact mass for C₁₆H₁₉N₃: 253.1575 Da) .

- XRD : Resolves stereochemical ambiguities in crystalline derivatives (e.g., cis/trans cyclohexyl groups) .

Advanced: How can researchers leverage computational tools to optimize this compound derivatives for dual-target activity (e.g., 5-HT₁A/SERT)?

- QSAR modeling : Train models on datasets linking substituent descriptors (e.g., LogP, polar surface area) to IC₅₀ values for 5-HT₁A and SERT .

- Molecular dynamics : Simulate binding persistence in 5-HT₁A (e.g., salt bridge with D116³.³²) vs. SERT (π-π stacking with F341).

- Free energy perturbation (FEP) : Predict ΔΔG for piperidine ring modifications (e.g., N-methylation reduces SERT inhibition by 30%) .

Basic: What are the documented safety and handling protocols for this compound derivatives in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.